molecular formula C18H20N4OS B5634057 2-{1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzothiazole

2-{1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzothiazole

Cat. No. B5634057
M. Wt: 340.4 g/mol
InChI Key: ZORJXUAAWOVZSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzothiazole and pyrimidine derivatives typically involves multi-step chemical reactions, combining various organic chemistry techniques like nucleophilic substitution, condensation, and cyclization. For instance, substituted 1-(6-methoxy-2-benzothiazolyl)-2-pyridones, resembling the target compound in structure, were prepared from 2-amino-6-methoxybenzothiazate through a series of steps involving N-(6-methoxy-2-benzothiazolyl) cyanamide derivatives and cyclization with malononitrile in the presence of piperidine, suggesting a possible pathway for synthesizing the target compound by adapting these methods for its specific structure (Štětinová et al., 1995).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole core, which can significantly influence the compound's electronic and spatial configuration. The crystal structure of related compounds, such as risperidone, which contains benzisoxazole and pyrimidine moieties, shows that these structures are typically planar with specific dihedral angles contributing to the compound's overall geometry. The piperidine ring in these compounds often adopts a slightly distorted chair conformation, indicating how the target compound's piperidin-3-yl moiety might influence its molecular conformation (Peeters, Blaton, & Ranter, 1993).

properties

IUPAC Name

2-[1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-23-11-14-9-17(20-12-19-14)22-8-4-5-13(10-22)18-21-15-6-2-3-7-16(15)24-18/h2-3,6-7,9,12-13H,4-5,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORJXUAAWOVZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=N1)N2CCCC(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[6-(Methoxymethyl)pyrimidin-4-YL]piperidin-3-YL}-1,3-benzothiazole

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